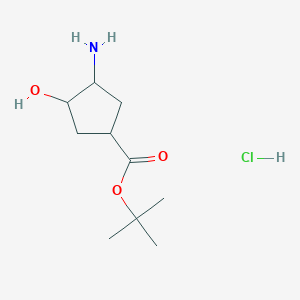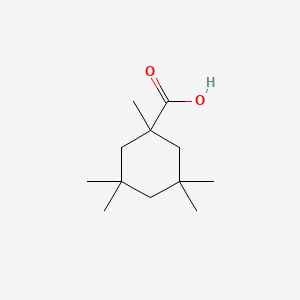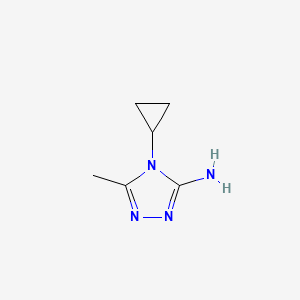
2-(2-Methylpyrrolidin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpyrrolidin-2-yl)ethan-1-ol: is an organic compound with the molecular formula C7H15NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol typically involves the reaction of 2-methylpyrrolidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base like sodium hydroxide, to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic attack by the nitrogen atom of 2-methylpyrrolidine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents include alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry: 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a valuable compound in drug discovery and development.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structure can be modified to enhance its biological activity and selectivity towards specific molecular targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including solvents, surfactants, and intermediates for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s hydroxyl group and pyrrolidine ring are key functional groups that can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing its biological activity.
Comparison with Similar Compounds
2-(Pyrrolidin-1-yl)ethan-1-ol: Similar structure but lacks the methyl group on the pyrrolidine ring.
2-(2-Methylpyrrolidin-1-yl)ethan-1-ol: Similar structure but with the methyl group on the nitrogen atom instead of the carbon atom.
Uniqueness: 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol is unique due to the presence of the methyl group on the carbon atom of the pyrrolidine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-(2-methylpyrrolidin-2-yl)ethanol |
InChI |
InChI=1S/C7H15NO/c1-7(4-6-9)3-2-5-8-7/h8-9H,2-6H2,1H3 |
InChI Key |
HHLLZNMYBLRXLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[2-(quinolin-6-yloxy)ethyl]amine](/img/structure/B13249960.png)




![tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate](/img/structure/B13250012.png)




![1-[(N'-Aminocarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol](/img/structure/B13250041.png)
amine](/img/structure/B13250044.png)

![(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol](/img/structure/B13250063.png)
